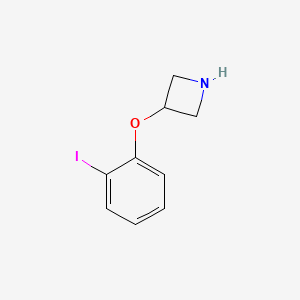

3-(2-Iodophenoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly the azetidine (B1206935) ring, are increasingly recognized as "privileged" structural motifs in medicinal chemistry. rsc.org Historically, these strained rings were considered challenging to synthesize and were less explored than their five- and six-membered counterparts like pyrrolidines and piperidines. nih.govacs.org However, modern synthetic advancements have made them more accessible, revealing their profound impact on drug design. nih.govrsc.org An analysis of FDA-approved pharmaceuticals shows that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their importance. researchgate.netijnrd.org

The significance of the azetidine scaffold lies in its unique combination of properties. Its rigid, three-dimensional structure provides a defined vector for substituents, allowing for precise exploration of protein binding pockets. nih.gov The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable and easier to handle than highly reactive aziridines, yet reactive enough to participate in unique chemical transformations not accessible to unstrained rings. rsc.orgrsc.org This ring system is often used as a bioisostere—a substituent or group with similar physical or chemical properties to another chemical group—for other common functionalities, which can lead to improved metabolic stability, solubility, and target affinity. ethz.chnih.gov

Overview of Azetidine Ring System: Historical Context and Current Research Trajectories

The first synthesis of an azetidine ring was reported in 1888. uniba.it For much of the following century, interest in monocyclic azetidines was limited due to the perceived difficulty in their synthesis, with research often focusing on the related β-lactam (azetidin-2-one) rings found in penicillin and other antibiotics. acs.org Traditional synthetic routes were often low-yielding and lacked generality. nih.gov

Recent decades have witnessed a renaissance in azetidine chemistry, driven by the development of novel and efficient synthetic methodologies. rsc.org These include:

Intramolecular Cyclizations: The most common approach involves the cyclization of a pre-formed chain where a nitrogen nucleophile displaces a leaving group. acs.orgfrontiersin.org

[2+2] Cycloadditions: Photochemical reactions, such as the aza-Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine core. rsc.orgresearchgate.net

Ring Contractions and Expansions: Methods to convert more readily available rings, like pyrrolidinones or aziridines, into azetidines have been developed. organic-chemistry.org

C-H Activation/Functionalization: Modern transition-metal-catalyzed reactions now allow for the direct functionalization of the azetidine ring, opening new avenues for creating diverse derivatives. rsc.orguni-muenchen.de

Current research is heavily focused on the stereoselective synthesis and functionalization of the azetidine scaffold at all positions (C2, C3, and N1) to generate libraries of novel compounds for drug discovery programs. chemrxiv.orgnih.govresearchgate.net

Rationale for Investigating Substituted Azetidines, with a Focus on the 3-(2-Iodophenoxy)azetidine Motif

The strategic functionalization of the azetidine ring is a cornerstone of its application in medicinal chemistry. Substituted azetidines serve as versatile building blocks for more complex molecules. nih.gov The 3-substituted pattern is particularly common and valuable. The 3-aryloxyazetidine substructure, for instance, is found in compounds investigated for activity at monoamine transporters. nih.gov

Within this context, This compound emerges as a chemical intermediate of significant strategic value. The rationale for its investigation is twofold, stemming from its distinct structural components:

The Azetidine Core: As discussed, this scaffold provides desirable physicochemical properties and a rigid three-dimensional framework.

The 2-Iodophenoxy Group: The iodine atom at the ortho position of the phenoxy ring is not merely a substituent but a highly versatile functional handle. Aryl iodides are excellent substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Lam couplings. nih.govorganic-chemistry.org

This "handle" allows for the modular and efficient synthesis of a diverse library of derivatives. Starting from this compound, chemists can systematically replace the iodine atom with a vast array of other chemical groups (e.g., aryl, heteroaryl, alkyl, amine groups), creating numerous analogues for structure-activity relationship (SAR) studies. This approach is far more efficient than synthesizing each new derivative from scratch. The ortho-iodoaryl ether motif itself is known to participate in photocyclization reactions to form complex fused ring systems, further expanding its synthetic utility. rsc.orgrsc.org

Therefore, this compound is not typically an end-product but a crucial synthetic intermediate—a powerful building block that enables rapid diversification and exploration of chemical space around the privileged 3-phenoxy-azetidine scaffold.

Physicochemical Data

Below is a table summarizing key physicochemical properties for the title compound, this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INO | nih.gov |

| Molecular Weight | 275.09 g/mol | nih.gov |

| InChI Key | JWODLTMIBDYGOU-UHFFFAOYSA-N | nih.gov |

| CAS Number | 1219982-39-4 |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODLTMIBDYGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Azetidine Systems, Including 3 2 Iodophenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(2-Iodophenoxy)azetidine, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments.

Aromatic Region: The four protons on the iodophenoxy group would likely appear as complex multiplets in the downfield region of the spectrum (typically δ 6.5-8.0 ppm). The specific splitting patterns would be determined by their coupling to each other.

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring would show characteristic chemical shifts. The methine proton at the 3-position (CH-O) would be expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons (CH₂) at the 2- and 4-positions would likely exhibit complex splitting patterns due to coupling with each other and with the methine proton.

N-H Proton: The proton on the nitrogen atom of the azetidine ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the iodophenoxy ring. The carbon atom attached to the iodine (C-I) would have a characteristic chemical shift, typically at a lower field compared to the other aromatic carbons. The carbon attached to the oxygen (C-O) would appear at a significantly downfield chemical shift.

Azetidine Ring Carbons: Three signals would correspond to the carbons of the azetidine ring. The carbon at the 3-position (C-O) would be the most downfield of the three due to the attached oxygen. The two methylene carbons would have similar, but likely distinct, chemical shifts.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5-7.8 | m |

| Azetidine-CH(3) | ~5.0 | m |

| Azetidine-CH₂(2,4) | ~3.5-4.5 | m |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C-I | ~90 |

| Aromatic C-H | 110-140 |

| Azetidine C-3 | ~70 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₀INO), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 275. The presence of iodine would be readily identified by its characteristic isotopic pattern. Key fragmentation pathways would likely involve the cleavage of the ether bond and the fragmentation of the azetidine ring.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 275 | [M]⁺ (Molecular Ion) |

| 220 | [M - C₃H₅N]⁺ (Loss of azetidine moiety) |

| 148 | [M - I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3300 | N-H stretch (secondary amine) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch (ether) |

| ~1100 | C-N stretch |

X-ray Diffraction Studies for Absolute Configuration and Molecular Geometry

This analysis would confirm the connectivity of the atoms and reveal the conformation of the azetidine ring, which is known to be puckered. Furthermore, it would detail the relative orientation of the 2-iodophenoxy group with respect to the azetidine ring. Intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, would also be elucidated, providing insight into the crystal packing.

Table of Compound Names

| Compound Name |

|---|

Computational Chemical Investigations and Mechanistic Insights for Azetidine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Iodophenoxy)azetidine. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine its electronic structure, optimized geometry, and various reactivity descriptors. researchgate.net

Electronic Properties: Calculations can predict key electronic properties that govern the molecule's behavior. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be derived. These descriptors help in predicting how this compound might interact with other chemical species.

Table 1: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons. |

These quantum chemical methods can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound. researchgate.net

Computational Modeling of Reaction Mechanisms in Azetidine (B1206935) Synthesis

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involved in the synthesis of azetidines. mit.edu By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. researchgate.net

For the synthesis of this compound, computational models could be used to investigate various synthetic routes, such as the intramolecular cyclization of a suitable precursor. frontiersin.org These models can help in understanding the regioselectivity and stereoselectivity of the reaction, providing insights that are valuable for optimizing reaction conditions to improve yield and purity. mit.edu For instance, recent studies have utilized computational models to predict the feasibility of photocatalyzed reactions for creating azetidines, expanding the range of accessible substrates. mit.edu

Table 2: Hypothetical Energy Profile for a Key Step in a Proposed Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the initial association |

| Intermediate | -5.7 | A metastable species formed during the reaction |

| Transition State 2 | +22.5 | Energy barrier for the ring-closing step |

| Products | -12.3 | Final this compound product |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govresearchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a scoring function to estimate the binding affinity. japer.in These studies can provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com This information is crucial for understanding the potential biological activity of the compound. rjptonline.org

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value | Details |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates stronger binding. |

| Interacting Residues | Tyr234, Leu187, Val195, Asp298 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | 1 | With the backbone carbonyl of Asp298. |

| Hydrophobic Interactions | 4 | With Tyr234, Leu187, and Val195. |

| Pi-Stacking Interactions | 1 | Between the iodophenoxy ring and the side chain of Tyr234. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational stability of this compound and its dynamic behavior when bound to a biological target. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov

Table 4: Hypothetical Key Metrics from a 100 ns Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.2 Å | Indicates the ligand remains stably bound in the active site. |

| Protein Backbone RMSD | 1.8 Å | Shows the overall stability of the protein structure during the simulation. |

| Number of H-Bonds | 0.85 (occupancy) | The key hydrogen bond identified in docking is largely maintained. |

| Binding Free Energy (MM/PBSA) | -35.7 kcal/mol | An estimation of the binding affinity, confirming a stable complex. |

In Silico Approaches to Molecular Design and Optimization

In silico methods are integral to modern drug discovery and are used for the design and optimization of lead compounds. peerscientist.com Starting with a hit compound like this compound, computational techniques can be used to design new analogs with improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netrsc.org

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and make optimal interactions. mdpi.com Ligand-based drug design (LBDD) methods, on the other hand, are used when the structure of the target is unknown. These methods rely on the knowledge of other molecules that bind to the target to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity.

Computational tools can also predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed molecules, helping to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. rsc.org

Exploration of Biological Activities of Azetidine Derivatives with Relevance to the Iodophenoxy Scaffold in Preclinical Research

In Vitro Assessment of Biological Activities

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity of new chemical entities. These assays provide crucial information on a compound's mechanism of action and its potential therapeutic applications. For azetidine (B1206935) derivatives featuring an iodophenoxy group, a range of in vitro assessments have been employed to elucidate their biological profiles.

Azetidine-containing compounds have been investigated as inhibitors of various enzymes critical in disease pathways. The inclusion of an iodophenoxy group is suggested to enhance binding affinity to certain enzymes, a feature that is exploited in the design of kinase inhibitors.

Derivatives of azetidine have shown inhibitory activity against several classes of enzymes:

Janus Kinases (JAKs): Cyclohexyl azetidine derivatives are being explored as modulators of JAK activity, which is crucial in the signaling of a wide range of cytokines involved in inflammatory and autoimmune disorders. google.com The JAK family includes JAK1, JAK2, JAK3, and TYK2, all of which are potential targets for therapeutic intervention in diseases such as cancer and eczema. google.com

Stearoyl-CoA Desaturase (SCD1): Certain azetidine derivatives have been identified as selective inhibitors of SCD1, an enzyme involved in lipid metabolism. google.com Inhibition of SCD1 is a potential therapeutic strategy for conditions like diabetes, obesity, and other metabolic syndromes. google.com

Monoacylglycerol Lipase (B570770) (MAGL): A series of azetidinyl carbamates have been developed as inhibitors of MAGL, an enzyme involved in the endocannabinoid system. nih.gov One of the most potent compounds in this series demonstrated an IC50 of 3.9 nM against MAGL. nih.gov

Protein Kinases: The azetidine scaffold is present in approved drugs that are kinase inhibitors, such as baricitinib. It has been suggested that the iodine substituent on a phenoxy ring may enhance binding affinity through halogen bonding, a feature that is valuable in the development of kinase inhibitors.

While specific inhibitory data for 3-(2-Iodophenoxy)azetidine against tyrosine kinases or metabolic enzymes is not extensively detailed in the available literature, the known activities of related azetidine derivatives suggest the potential of this scaffold in enzyme inhibition. The following table summarizes the enzyme inhibitory activities of various azetidine derivatives.

| Enzyme Target | Azetidine Derivative Class | Potential Therapeutic Area | Reference |

| Janus Kinases (JAKs) | Cyclohexyl azetidine derivatives | Inflammatory and autoimmune disorders, cancer | google.com |

| Stearoyl-CoA Desaturase (SCD1) | Phenyl-azetidinyl-pyridazines | Metabolic syndrome, diabetes, obesity | google.com |

| Monoacylglycerol Lipase (MAGL) | Azetidinyl carbamates | Neurological and inflammatory disorders | nih.gov |

| Protein Kinases | General azetidine derivatives | Cancer, inflammatory disorders |

Azetidine derivatives have been evaluated for their ability to bind to and modulate the function of various receptors, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The rigid structure of the azetidine ring can provide a desirable conformation for receptor interaction.

Structure-activity relationship (SAR) studies on azetidine analogs designed as dopamine (B1211576) transporter (DAT) ligands have indicated that the steric and electronic properties of an iodine atom can enhance binding affinity. When compared to tropane (B1204802) derivatives, azetidines have demonstrated higher selectivity for DAT over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). The replacement of iodine with smaller halogens, such as chlorine, has been shown to reduce affinity by approximately 30%, underscoring the significant role of the iodine atom in these interactions.

While direct binding data for this compound at specific GPCRs or neurotransmitter receptors is limited, the broader class of azetidine derivatives has shown activity at these targets. For instance, certain azetidine-containing compounds have been investigated for their effects on serotonin receptors. The study of neurotransmitter receptors often involves examining their interaction with lipids in the cell membrane, and these receptors possess binding sites for molecules like cholesterol. conicet.gov.ar

The following table highlights the potential receptor targets for iodophenoxy-azetidine derivatives based on studies of related compounds.

| Receptor Target | Compound Class/Observation | Potential Implication | Reference |

| Dopamine Transporter (DAT) | Iodinated azetidine analogs | Enhanced binding affinity due to iodine | |

| Serotonin Receptors | Azetidine derivatives with a 4-iodophenyl substituent | Modulation of serotonergic neurotransmission |

Cell-based assays are fundamental in assessing the physiological and pathological responses of cells to chemical compounds. cytena.combiofidus.de These assays can measure a variety of endpoints, including cell proliferation, apoptosis, and cytotoxicity.

This compound has been investigated for its anticancer properties in vitro. It has been shown to induce apoptosis in cancer cell lines. Specifically, it exhibited moderate potency in the following cell lines:

HeLa (cervical cancer): IC50 value of approximately 15 µM.

MCF-7 (breast cancer): IC50 value of approximately 20 µM.

The proposed mechanism for this antiproliferative activity involves the potential inhibition of key enzymes involved in cancer cell proliferation.

Furthermore, a series of thiourea (B124793) compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety were designed as VEGFR-2 inhibitors and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. One of the most potent compounds, 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, showed significant activity against several cell lines with EC50 values as low as 0.03 µM. researchgate.net Another study on 3-chloro-azetidin-2-one derivatives of resveratrol (B1683913) also demonstrated their potential as antiproliferative agents against human breast cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of this compound and a related derivative.

| Compound | Cell Line | Assay Type | Result (IC50/EC50) | Reference |

| This compound | HeLa (cervical cancer) | Apoptosis Induction | ~15 µM | |

| This compound | MCF-7 (breast cancer) | Apoptosis Induction | ~20 µM | |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3 (prostate cancer) | Antiproliferative | 0.25 µM | researchgate.net |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | U251 (brain cancer) | Antiproliferative | 0.6 µM | researchgate.net |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | A431 (skin cancer) | Antiproliferative | 0.03 µM | researchgate.net |

| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | 786-O (kidney cancer) | Antiproliferative | 0.03 µM | researchgate.net |

Preclinical Efficacy Studies in Relevant Biological Models

Following promising in vitro results, preclinical efficacy studies in animal models are essential to evaluate the potential of a compound in a living system. These studies provide insights into a compound's activity in modulating disease states.

Antimalarial Activity: Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have shown promise as antimalarial agents. nih.govnih.gov One such compound, BRD3914, was evaluated in P. falciparum-infected humanized mice and was found to provide a cure after four oral doses. nih.govnih.gov This highlights the potential of the azetidine scaffold in developing new treatments for malaria. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of various compounds can be assessed in vivo using models such as lipopolysaccharide-stimulated macrophages and carrageenan-induced paw edema. nih.govmdpi.com Given that azetidine derivatives have been investigated as JAK inhibitors, which play a role in inflammation, this class of compounds holds potential for the treatment of inflammatory conditions. google.com

Type 1 Diabetes Mellitus: A patent for azetidine derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase suggests their utility in treating metabolic diseases, including diabetes. google.com Another patent concerning azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors also lists type 1 diabetes mellitus as a potential therapeutic area. google.com

The following table summarizes the in vivo activities observed for related azetidine derivatives.

| Disease Model | Compound Class | Key Finding | Reference |

| Malaria (P. falciparum) | Bicyclic azetidines | Curative after oral dosing in mice | nih.govnih.gov |

| Inflammatory Disorders | Cyclohexyl azetidine derivatives (JAK inhibitors) | Potential for treatment of inflammatory diseases | google.com |

| Metabolic Diseases (including Diabetes) | Phenyl-azetidinyl-pyridazines (SCD1 inhibitors) | Potential for treatment of metabolic disorders | google.com |

Pharmacological probes are essential tools for studying biological systems. The incorporation of an azetidine ring into these probes can offer improved properties. The presence of an iodine atom, as in this compound, is particularly advantageous for the development of radiolabeled probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). scispace.comgoogleapis.com

Azetidine derivatives have been successfully radiolabeled for PET imaging. For example, a series of ¹¹C-labeled azetidine-carboxylates were evaluated for imaging monoacylglycerol lipase (MAGL). nih.gov The lead compound from this series demonstrated high specific binding and selectivity both in vitro and in vivo. nih.gov The development of such probes allows for the non-invasive study of enzyme and receptor distribution and function in living organisms.

The incorporation of azetidine rings into fluorophores has also been shown to significantly enhance their brightness and photostability, leading to the development of new fluorescent labels for live-cell and in vivo imaging. nih.gov This strategy allows for the fine-tuning of the spectral and chemical properties of dyes, expanding the toolkit for biological imaging. nih.gov

The potential use of iodinated azetidine derivatives as pharmacological probes is summarized below.

| Probe Type | Azetidine Scaffold Feature | Application | Reference |

| Radiolabeled PET/SPECT Ligand | Iodinated phenoxy group | In vivo imaging of enzymes and receptors | scispace.comgoogleapis.com |

| Radiolabeled PET Ligand | ¹¹C-labeled azetidine-carboxylate | Imaging of monoacylglycerol lipase (MAGL) | nih.gov |

| Fluorescent Probe | Azetidine-substituted rhodamines | Live-cell and in vivo imaging | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Systematic Modification of the Azetidine Core and Phenoxy Substituents

Systematic modifications of both the azetidine ring and the phenoxy group have been extensively explored in related compounds to map the SAR. These studies provide a framework for understanding the potential impact of similar changes on this compound.

Azetidine Core Modifications:

The four-membered azetidine ring is a key feature, often serving as a rigid scaffold to orient other functional groups. Research on analogous series of compounds, such as those targeting the glycine (B1666218) transporter 1 (GlyT1), has shown that the substitution pattern on the azetidine nitrogen is critical for activity. For instance, the introduction of various substituents on the nitrogen atom can significantly modulate potency and selectivity.

In many related series, an unsubstituted azetidine nitrogen is crucial for interacting with the target protein. However, in other cases, the addition of small alkyl or acyl groups can enhance binding affinity. The position of the phenoxy substituent on the azetidine ring is also a determining factor. Typically, substitution at the 3-position of the azetidine ring is found to be optimal for the activity of many neurologically active compounds.

| Modification to Azetidine Core | General Observed Effect on Activity in Related Analogues |

| N-Alkylation | Often leads to a decrease or loss of activity. |

| N-Acylation | Can sometimes be tolerated, but bulky groups are detrimental. |

| Substitution at C2 or C4 | Generally less favorable than substitution at C3. |

| Ring Expansion/Contraction | Replacing azetidine with pyrrolidine (B122466) or aziridine (B145994) usually reduces potency. |

Phenoxy Substituent Modifications:

The position of the iodine atom is a critical determinant of activity. In many related series of CNS-active agents, halogen substitution at the 2-position (ortho) or 3-position (meta) of the phenoxy ring is often favored over substitution at the 4-position (para). The ortho-iodine, as in this compound, is expected to influence the conformation of the molecule due to its steric bulk, potentially locking it into a bioactive conformation.

| Modification to Phenoxy Ring | General Observed Effect on Activity in Related Analogues |

| Iodine at 2-position (ortho) | Often leads to high potency, potentially by inducing a favorable conformation. |

| Iodine at 3-position (meta) | Also frequently associated with good activity. |

| Iodine at 4-position (para) | Generally results in lower potency compared to ortho or meta substitution. |

| Replacement of Iodine with other Halogens | Potency often follows the trend I > Br > Cl > F, suggesting a role for sterics and polarizability. |

| Introduction of a second substituent | Can either enhance or decrease activity depending on its nature and position. |

Elucidation of Key Pharmacophores and Binding Determinants

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For azetidine derivatives with a phenoxy scaffold, several key pharmacophoric elements have been identified through extensive research on related molecules.

Key Pharmacophoric Elements:

Basic Nitrogen: The nitrogen atom of the azetidine ring is a crucial feature. In its protonated form, it often forms a key salt bridge or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein. This interaction is a primary anchor for the molecule.

Aromatic Ring: The phenoxy ring typically engages in hydrophobic interactions, such as pi-pi stacking or van der Waals forces, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Halogen Atom: The iodine atom on the phenoxy ring is a significant binding determinant. It can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) in the protein. This can contribute significantly to binding affinity and selectivity. The position of the iodine is critical for directing this interaction correctly.

Ether Linkage: The oxygen atom of the phenoxy ether can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. Its rotational flexibility is constrained by the ortho-substituent, which helps to pre-organize the molecule for binding.

A hypothetical binding model for this compound, based on data from related GlyT1 inhibitors, would involve the protonated azetidine nitrogen forming an ionic bond with a key acidic residue, the phenoxy ring sitting in a hydrophobic pocket, and the ortho-iodine atom forming a halogen bond with a backbone carbonyl or other Lewis basic group.

| Pharmacophoric Feature | Potential Interaction with Biological Target |

| Protonated Azetidine Nitrogen | Ionic interaction/Salt bridge with an acidic amino acid residue (e.g., Asp, Glu). |

| Phenoxy Aromatic Ring | Hydrophobic interactions (pi-pi stacking, van der Waals) with aromatic residues (e.g., Phe, Tyr, Trp). |

| Ortho-Iodine Atom | Halogen bonding with a Lewis basic atom (e.g., backbone carbonyl oxygen). |

| Ether Oxygen | Hydrogen bond acceptor with a suitable donor group on the protein. |

This detailed understanding of the SAR and key pharmacophoric elements is instrumental in the rational design of new, more potent, and selective analogues.

Future Research Directions and Translational Perspectives for 3 2 Iodophenoxy Azetidine

Advancements in Asymmetric Synthesis and Library Generation

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of robust asymmetric syntheses for 3-(2-Iodophenoxy)azetidine is a critical step toward unlocking its full therapeutic potential. While the synthesis of azetidines can be challenging due to inherent ring strain, several modern synthetic methodologies can be adapted to produce enantiomerically pure this compound and its derivatives. medwinpublishers.com

Recent advancements in catalysis offer promising avenues. For instance, copper-catalyzed enantioselective boryl allylation of azetines can create highly functionalized 2,3-disubstituted azetidines with excellent stereocontrol. acs.org Another approach involves the gold-catalyzed intermolecular oxidation of alkynes, which provides a flexible route to chiral azetidin-3-ones, key intermediates that can be further elaborated to introduce the desired 2-iodophenoxy group. nih.gov Furthermore, strain-release functionalization of 1-azabicyclobutanes presents a modular and programmable method for the rapid synthesis of stereopure azetidines. chemrxiv.org These methods could be tailored to produce specific stereoisomers of this compound, allowing for a thorough investigation of the structure-activity relationship (SAR).

Beyond the synthesis of single enantiomers, these advanced synthetic strategies are amenable to the generation of diverse chemical libraries. Diversity-oriented synthesis (DOS) has become a powerful tool for exploring new chemical space in drug discovery. nih.gov By applying DOS principles to the this compound scaffold, large libraries of analogues can be constructed. For example, a densely functionalized azetidine (B1206935) ring system can be used to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.gov The synthesis of a 1976-membered library of spirocyclic azetidines has been described, highlighting the potential for creating extensive collections of novel compounds. nih.govbroadinstitute.org DNA-encoded libraries (DELs) based on privileged scaffolds like azetidines also offer a route to screen vast numbers of compounds against various biological targets. rsc.org Such libraries would enable the rapid identification of hit compounds with desirable biological activities, accelerating the drug discovery process for this class of molecules.

Table 1: Modern Asymmetric Synthetic Strategies for Azetidine Scaffolds

| Synthetic Strategy | Key Features | Potential Application for this compound |

|---|---|---|

| Copper-Catalyzed Boryl Allylation | Installs versatile boryl and allyl groups with high enantioselectivity. acs.org | Synthesis of functionalized precursors for diverse library generation. |

| Gold-Catalyzed Alkyne Oxidation | Creates chiral azetidin-3-one intermediates, avoiding toxic diazo compounds. nih.gov | Flexible access to key building blocks for the 3-aryloxy substituent. |

| Strain-Release Functionalization | Modular approach using 1-azabicyclobutanes for rapid, stereopure synthesis. chemrxiv.org | Efficient generation of diverse and complex azetidine derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict the bioactivity of new derivatives.

De novo drug design, which uses AI to generate novel molecular structures with desired properties, is a particularly promising application. frontiersin.orgresearchgate.net Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of molecular structure and activity. tue.nl These models can then generate novel azetidine derivatives that are predicted to be active against a specific biological target. Deep reinforcement learning is an advanced approach that combines generative models with a reward function to iteratively optimize molecules for multiple desired properties, such as high potency and low toxicity. nih.gov

Machine learning models can also be used to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govproquest.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of molecules with their biological activities. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional high-throughput screening. By integrating AI and ML into the discovery pipeline, researchers can more efficiently navigate the vast chemical space around the this compound core to identify novel drug candidates.

Table 2: Applications of AI/ML in the Discovery of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generative models create novel molecular structures with desired properties. nih.govfrontiersin.org | Rapidly identifies novel, synthesizable azetidine derivatives with high predicted activity. |

| Bioactivity Prediction | ML algorithms predict the biological activity of virtual compounds against specific targets. stanford.edugithub.com | Prioritizes compounds for synthesis, reducing reliance on expensive high-throughput screening. |

| Property Optimization | Deep reinforcement learning optimizes molecules for multiple parameters simultaneously (e.g., potency, selectivity, ADME). nih.gov | Designs drug candidates with a higher probability of clinical success. |

Development of this compound as a Chemical Biology Tool or Pharmacological Probe

The unique structural features of this compound make it an attractive candidate for development as a chemical biology tool or pharmacological probe to investigate biological systems. The azetidine ring provides a rigid, three-dimensional scaffold that can be functionalized to target specific proteins, while the iodine atom offers a versatile handle for various labeling and detection techniques. enamine.netacs.org

The presence of an iodine atom on the phenyl ring is particularly advantageous. It allows for the straightforward introduction of a radioisotope, such as iodine-123, iodine-124, or iodine-125. mdpi.comnih.gov Radiolabeled versions of this compound or its derivatives could be used as probes for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. mdpi.commoravek.com These non-invasive imaging techniques would allow for the visualization and quantification of the compound's distribution and target engagement in living organisms, providing valuable pharmacokinetic and pharmacodynamic data. nih.gov

Furthermore, the iodoaryl moiety can be converted into other functionalities suitable for creating sophisticated chemical probes. For instance, it can be transformed into an azido group to create a photoaffinity probe. nih.gov Photoaffinity labeling is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological sample. mdpi.comnih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, enabling its identification through subsequent proteomic analysis. This approach could be used to elucidate the mechanism of action of bioactive this compound derivatives.

The development of this compound-based probes could provide invaluable tools for target validation and for understanding the intricate biological pathways modulated by this class of compounds. The insights gained from such studies would, in turn, inform the design of more potent and selective therapeutic agents.

Table 3: Potential Applications as a Chemical Probe

| Probe Type | Key Feature | Application |

|---|---|---|

| Radiolabeled Probe (e.g., ¹²⁴I) | Iodine atom allows for radioisotope incorporation. mdpi.com | In vivo PET imaging to study drug distribution and target engagement. mdpi.comnih.gov |

| Photoaffinity Probe | Iodoaryl group can be converted to a photoactivatable group (e.g., azide). nih.gov | Covalently labels binding proteins upon UV irradiation for target identification. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Iodophenoxy)azetidine, and how can reaction conditions be optimized for high yields?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, iodophenoxy derivatives can be synthesized via coupling reactions between 2-iodophenol and azetidine precursors under basic conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of azetidine to 2-iodophenol) and using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C improves yields. Cyclization reactions may require Lewis acids (e.g., ZnCl₂) to stabilize intermediates . Substrate scope studies (e.g., varying R1/R2 groups in amines) show that electron-donating substituents on aromatic rings can hinder cyclization, while benzylic groups favor azetidine formation over pyrrolidine .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR : H and C NMR identify proton environments and confirm substitution patterns (e.g., coupling constants for azetidine ring protons).

- X-ray Crystallography : Resolves spatial configuration, particularly for enantioselective derivatives.

- DFT Calculations : Predict electronic effects of the iodine substituent on aromatic ring polarization and reactivity .

- HPLC-MS : Quantifies purity and monitors reaction progress.

Q. What structure-activity relationship (SAR) insights exist for iodophenoxy-azetidine derivatives in neurotransmitter transporter binding?

- Methodological Answer: SAR studies on azetidine analogs (e.g., dopamine transporter ligands) reveal that the iodine atom's steric and electronic properties enhance binding affinity. Comparative studies with tropane derivatives show azetidines exhibit higher selectivity for DAT over SERT/NET due to reduced ring strain and optimized substituent positioning. Replacements of iodine with smaller halogens (e.g., Cl) reduce affinity by ~30%, highlighting iodine's critical role in π-π stacking and hydrophobic interactions .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of this compound?

- Methodological Answer: Chiral phosphoric acids (CPAs) catalyze enantioselective desymmetrization. For example, using CPA catalysts with bulky adamantyl groups (Ad) in toluene at -20°C achieves >90% enantiomeric excess (ee). Mechanistic studies indicate activation via hydrogen bonding between the CPA and azetidine's carbonyl group, stabilizing the transition state. Computational modeling (e.g., DFT) identifies activation free energy differences between competing tautomeric forms, guiding catalyst selection .

Q. What strategies mitigate competing pyrrolidine formation during azetidine synthesis?

- Methodological Answer: Pyrrolidine byproducts arise from over-alkylation or ring expansion. Strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) slows pyrrolidine formation.

- Steric Hindrance : Bulky R2 substituents (e.g., benzyl groups) disfavor ring expansion.

- Catalyst Tuning : Lewis acids like Zn(OTf)₂ favor azetidine cyclization by stabilizing smaller transition states .

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer: Density Functional Theory (DFT) simulations model nucleophilic attack at the azetidine ring. For example, ring-opening with γ-chloroamines proceeds via SN2 mechanisms, where iodine's electron-withdrawing effect lowers the energy barrier. Solvent effects (e.g., acetonitrile vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What are the ecological and toxicity profiles of this compound, and how can these be assessed experimentally?

- Methodological Answer: Use in vitro assays (e.g., Microtox® for aquatic toxicity) and in silico tools (e.g., QSAR models). While specific data for this compound is limited, analogs like 3-ethyl-azetidine show low bioaccumulation potential (logP < 2). Test degradation pathways via HPLC-MS under simulated sunlight to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.